4-{1,7-dimethyl-3-octyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide
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Overview
Description
4-{1,7-dimethyl-3-octyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1,7-dimethyl-3-octyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the benzene-1-sulfonamide group. Key steps include:
Formation of the Imidazo[1,2-g]purine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzene-1-sulfonamide Group: This step typically involves sulfonation reactions using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{1,7-dimethyl-3-octyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The benzene-1-sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halides and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
4-{1,7-dimethyl-3-octyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1,7-dimethyl-3-octyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
- 2-(6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-propylacetamide
Uniqueness
4-{1,7-dimethyl-3-octyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for research and development.
Biological Activity
The compound 4-{1,7-dimethyl-3-octyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide is a sulfonamide derivative with potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action based on available research.
This compound has a complex structure characterized by:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : Approximately 386.43 g/mol
- LogP : 0.4 (indicating moderate lipophilicity)
These properties suggest a potential for significant interaction with biological membranes and targets.
Antitumor Activity
Research indicates that compounds similar to this sulfonamide exhibit notable antitumor activity. For instance:
- In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. In studies involving pancreatic cancer cells (MIA PaCa-2), it was found to inhibit ATP production significantly, suggesting a mechanism of action that targets mitochondrial function .
The primary mechanism appears to involve:
- Inhibition of Mitochondrial Function : The compound disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP levels in cancer cells. This effect is particularly pronounced under conditions where cells are forced to rely on mitochondrial respiration for energy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
- Imidazo[1,2-g]purine Core : This moiety is known for its bioactivity in various pharmacological contexts.
- Sulfonamide Group : This functional group enhances solubility and may contribute to the compound's interaction with biological targets.
Data Table of Biological Activities
Activity Type | Cell Line/Target | IC50 Value | Reference |
---|---|---|---|
Antitumor Activity | MIA PaCa-2 | 118.5 nM | |
Mitochondrial Inhibition | Various Cancer Cells | Varies | |
Cytotoxicity | UM16 Pancreatic Cancer | 0.58 μM |
Case Study 1: Pancreatic Cancer
A study focused on the effects of the compound on UM16 pancreatic cancer cells revealed an IC50 value of 0.58 μM. The compound showed a dose-dependent inhibition of cell growth and was more potent than several known chemotherapeutics .
Case Study 2: Mitochondrial Function
In another investigation, the compound was tested under galactose medium conditions to assess its impact on ATP production. Results indicated that it could significantly deplete ATP levels, supporting its role as a mitochondrial inhibitor .
Properties
IUPAC Name |
4-(4,7-dimethyl-2-octyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O4S/c1-4-5-6-7-8-9-14-27-21(30)19-20(26(3)23(27)31)25-22-28(19)15-16(2)29(22)17-10-12-18(13-11-17)34(24,32)33/h10-13,15H,4-9,14H2,1-3H3,(H2,24,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLYBNYFEWEINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)S(=O)(=O)N)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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